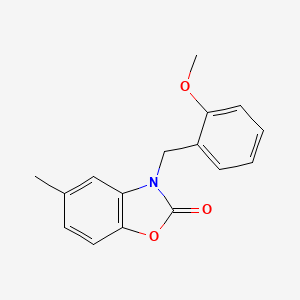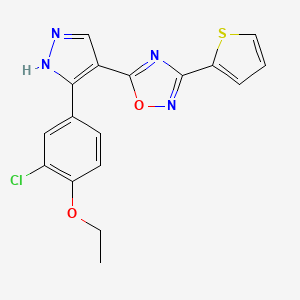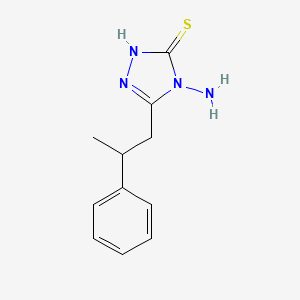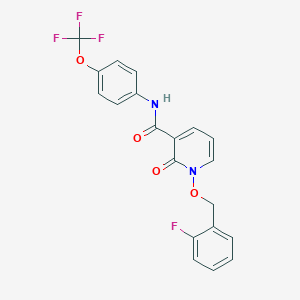![molecular formula C18H28N6O2 B2665548 3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-57-2](/img/structure/B2665548.png)
3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
BenchChem offers high-quality 3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Tricyclic Triazino and Triazolo[4,3-e]purine Derivatives : Research has explored the synthesis of new triazino and triazolo[4,3-e]purine derivatives for their potential anticancer, anti-HIV-1, and antimicrobial activities. For instance, compounds exhibited considerable activity against various cancer cell lines and moderate activity against HIV-1, with certain derivatives showing potent antimicrobial effects against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).
Antiviral Activity of Imidazo[1,2-a]-s-triazine Nucleosides : The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against viruses revealed moderate activity against rhinoviruses at non-toxic levels, showcasing the potential of such compounds in antiviral drug development (Kim et al., 1978).
1,3,5-Triazine-based Analogues of Purine : Structural modifications of natural purines using isosteric ring systems like 1,3,5-triazine have been a focus in drug discovery, leading to significant advances in designing compounds for purinergic regulation or purine metabolism. These analogues have been explored for their potential as kinase inhibitors, phosphodiesterase inhibitors, xanthine oxidase inhibitors, and antiviral agents, demonstrating the versatility of 1,3,5-triazine-based scaffolds in medicinal chemistry (Lim & Dolzhenko, 2014).
Synthesis and Study of Mixed Ligand-Metal Complexes : Research into mixed ligand-metal complexes of 1,3,7-trimethylxanthine and related compounds has expanded understanding of coordination chemistry and potential applications in catalysis, material science, and therapeutic agents. Studies indicate these complexes can be synthesized and characterized, providing insights into their chemical behavior and interaction with metal ions (Shaker, 2011).
Novel Syntheses and Reactions : Innovative synthetic pathways have been developed for creating various derivatives of triazino and triazepino[3,2-f]purines, demonstrating the chemical versatility and potential for creating new compounds with unique properties and applications. Such research not only expands the chemical space but also opens up new avenues for the development of therapeutic agents and materials with specific functionalities (Ueda et al., 1988).
Eigenschaften
IUPAC Name |
3,7,9-trimethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-5-6-7-8-9-10-11-24-17-19-15-14(23(17)12-13(2)20-24)16(25)22(4)18(26)21(15)3/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXBBVAUWLJOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)
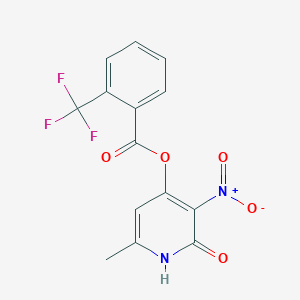

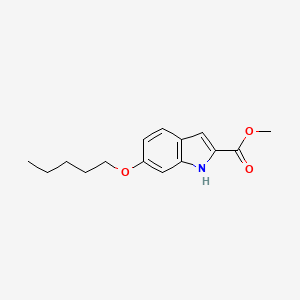
![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)
![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)

